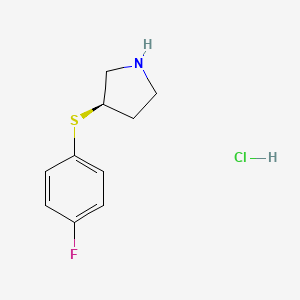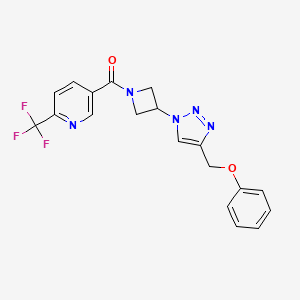
(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including a phenoxymethyl group, a 1H-1,2,3-triazol-1-yl group, an azetidin-1-yl group, and a trifluoromethyl group attached to a pyridin-3-yl group . These groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions like the Suzuki–Miyaura cross-coupling . This reaction is commonly used to form carbon-carbon bonds between two different organic compounds, particularly those containing aromatic rings .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The azetidine ring, a four-membered ring containing a nitrogen atom, could impart unique reactivity to the molecule .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the azetidine ring, the 1H-1,2,3-triazol-1-yl group, and the trifluoromethyl group . These groups are known to participate in various types of chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s stability and lipophilicity, potentially influencing its solubility and reactivity .Aplicaciones Científicas De Investigación
- The compound’s unique structure may contribute to its antibacterial and antimicrobial properties. Researchers have explored its potential as a novel agent against drug-resistant bacteria and infectious diseases .
- In vitro and in vivo studies suggest that this compound exhibits anti-inflammatory activity. It could be investigated further for its potential in managing inflammatory conditions .
- The trifluoromethylpyridine moiety in the compound may play a role in inhibiting tumor growth. Researchers could explore its effects on cancer cell lines and animal models .
- Preclinical studies have indicated that this compound might alleviate neuropathic pain. Investigating its mechanism of action and efficacy in animal models could be valuable .
- A derivative of this compound serves as a starting material for TBI-223, an in-development tuberculosis treatment. Researchers have optimized a scalable synthesis route for this derivative .
- The compound has been studied as a noncovalent inhibitor of monoacylglycerol lipase (MAGL), leading to increased levels of the endocannabinoid 2-arachidonoylglycerol. This modulation could have implications in neurological and psychiatric disorders .
Antibacterial and Antimicrobial Activity
Anti-Inflammatory Effects
Antitumor and Anticancer Properties
Neuropathic Pain Management
Tuberculosis Treatment (TBI-223)
Endocannabinoid Modulation
Propiedades
IUPAC Name |
[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N5O2/c20-19(21,22)17-7-6-13(8-23-17)18(28)26-10-15(11-26)27-9-14(24-25-27)12-29-16-4-2-1-3-5-16/h1-9,15H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBYUDVZWOPZNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CN=C(C=C2)C(F)(F)F)N3C=C(N=N3)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(4-methoxyphenoxy)propanamide](/img/structure/B2507818.png)
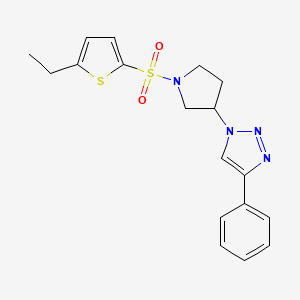
![N-(2-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2507822.png)

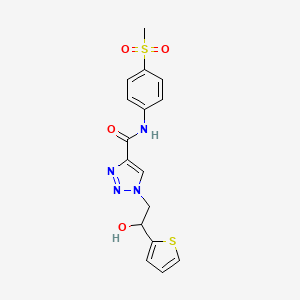
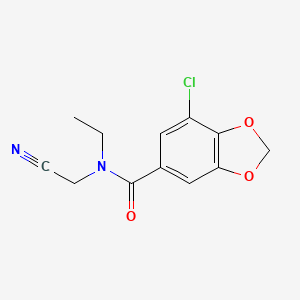





![9-(2,4-dimethylphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2507838.png)
